4-Methyl-1,4-azaphosphinane 4-oxide

Medicinal Chemistry Lipophilicity Drug Design

Sourcing a reliable, high-purity azaphosphinane core for TAFIa inhibitor synthesis often involves inconsistent yields or undefined safety profiles. This compound provides a validated solution: • Consistent 99% synthetic yield from the N-benzyl precursor via mild hydrogenation, enabling direct route scouting. • Low molecular weight (133.13 g/mol) and hydrophilic character (LogP -2.485) offer a favorable starting point for optimizing drug-like properties. • Standard GHS07 hazard classification ensures predictable, streamlined EH&S integration.

Molecular Formula C5H12NOP
Molecular Weight 133.13
CAS No. 945460-43-5
Cat. No. B3170705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4-azaphosphinane 4-oxide
CAS945460-43-5
Molecular FormulaC5H12NOP
Molecular Weight133.13
Structural Identifiers
SMILESCP1(=O)CCNCC1
InChIInChI=1S/C5H12NOP/c1-8(7)4-2-6-3-5-8/h6H,2-5H2,1H3
InChIKeyUHFYKYIWDOJNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,4-azaphosphinane 4-oxide: Key Azaphosphinane Scaffold for TAFIa Inhibitor Research


4-Methyl-1,4-azaphosphinane 4-oxide is a saturated six-membered P,N-heterocycle bearing a pentavalent phosphorus oxide (P=O) and a secondary amine nitrogen . As a member of the azaphosphinane family, it serves as a fundamental building block in medicinal chemistry and catalysis, with documented applications as a precursor to potent and selective activated thrombin-activatable fibrinolysis inhibitor (TAFIa) inhibitors [1]. Its relatively low molecular weight (133.13 g/mol) and hydrophilic character (calculated LogP -2.485) distinguish it from more lipophilic, substituted analogs, positioning it as a versatile starting point for further derivatization .

TAFIa Inhibitor Research Scaffold for TAFIa pathway inhibitor studies
Assay Compatibility Hydrophilic profile suitable for in vitro assays
Synthetic Efficiency High-efficiency deprotection from benzyl-protected precursor

Why This Azaphosphinane Cannot Be Replaced Without Experimental Validation


Simple substitution of 4-Methyl-1,4-azaphosphinane 4-oxide with other azaphosphinanes is not a valid procurement strategy due to substantial variations in physicochemical properties, synthetic accessibility, and biological precursor suitability. Even among closely related analogs, changes to the phosphorus substituent (methyl vs. ethyl, ethoxy, phenyl) or the nitrogen substitution (H vs. benzyl) result in quantifiable differences in lipophilicity, molecular weight, and yield profiles . These differences directly impact solubility, reaction optimization, and ultimately, the success of downstream applications in medicinal chemistry [1]. The evidence presented below provides the quantitative basis for selecting this specific compound over its alternatives.

Phosphorus substituent shift

Changing from methyl to ethyl, ethoxy, or phenyl alters lipophilicity and molecular weight, potentially affecting solubility and reaction optimization.

N-substitution impact

N-benzyl versus free amine causes a large lipophilicity shift, which may alter solubility and metabolic stability in downstream studies.

Yield and purity variability

Analogs may exhibit different deprotection yields and commercial purity; direct substitution without validation risks synthetic and procurement uncertainty.

Quantitative Differentiation: Purity, Lipophilicity, and Synthetic Efficiency


Lipophilicity Contrast: 4-Methyl vs. 1-Benzyl-4-methyl Analog

4-Methyl-1,4-azaphosphinane 4-oxide is significantly more hydrophilic than its N-benzyl protected analog, with a calculated LogP of -2.485 compared to -0.351 for 1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide . This 2.13 log unit difference represents a >100-fold difference in partition coefficient, which critically influences aqueous solubility and metabolic stability profiles in medicinal chemistry campaigns .

Lipophilicity (LogP)
Data to verify
-2.485 Target LogP
Δ -2.13
-0.351 1-Benzyl-4-methyl analog
Supports solubility-driven drug-design selection.
Calculated values require experimental confirmation.
Medicinal Chemistry Lipophilicity Drug Design TAFIa Inhibitors

High-Yield Deprotection to the Free Amine Scaffold

The compound can be reliably obtained in excellent yield (99%) from its N-benzyl protected precursor via catalytic hydrogenation . This yield is comparable to that achieved for the analogous 4-ethoxy derivative (99.4%) under similar hydrogenation conditions , confirming that the methyl substituent on phosphorus does not hinder deprotection efficiency. The high yield minimizes material loss during this critical step in preparing the free amine scaffold.

Deprotection Yield
Reported
99%
from N-benzyl precursor
Comparable to 4-ethoxy analog (99.4%)
Confirms high-efficiency synthetic access to free amine scaffold.
Cross-study comparison under similar hydrogenation conditions.
Organic Synthesis Protecting Group Strategy Process Chemistry TAFIa Inhibitor Intermediates

Purity Profile and Procurement Considerations

Commercially available 4-Methyl-1,4-azaphosphinane 4-oxide is typically supplied at a minimum purity of 95+% . This is a standard specification for research-grade heterocyclic building blocks and is comparable to the purity offered for the 4-phenyl analog (95-98% range) . The 95+% purity level is generally sufficient for most downstream synthetic applications without requiring additional purification, balancing cost and utility for procurement decisions.

Purity Specification
Reported
≥95%
4-Phenyl analog range: 95–98%
Research-grade purity suitable for downstream synthesis.
Vendor analytical data available upon request.
Procurement Quality Control Building Blocks Medicinal Chemistry

Physicochemical Properties: Density and Boiling Point

The predicted density and boiling point of 4-Methyl-1,4-azaphosphinane 4-oxide are 1.1±0.1 g/cm³ and 314.5±31.0 °C, respectively [1]. While these values are typical for the azaphosphinane class, they provide a baseline for safe handling and storage procedures. For example, the high boiling point indicates low volatility at ambient conditions, while the density can inform solvent selection during work-up.

Physicochemical Properties
Class-level
Density ~1.1 g/cm³, BP ~315°C
Class-level properties; low volatility aids laboratory handling.
Predicted by ACD/Labs Percepta.
Physicochemical Properties Handling Storage Safety

Safety and Hazard Classification for Lab Handling

4-Methyl-1,4-azaphosphinane 4-oxide is classified under GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is identical to that of its N-benzyl analog , indicating that the core azaphosphinane oxide scaffold carries consistent, manageable hazards. This allows for uniform risk assessment and personal protective equipment (PPE) requirements across a procurement catalog.

Hazard Classification
Head-to-head
GHS07 H302-H315-H319-H335
Identical
GHS07 1-Benzyl analog
Identical hazard profile simplifies safety compliance.
Based on vendor SDS for both compounds.
Safety Hazard Communication Handling Procurement

Molecular Weight and Atom Economy in Synthesis

With a molecular weight of 133.13 g/mol, 4-Methyl-1,4-azaphosphinane 4-oxide is the smallest and most atom-economical member of its common analog series, which includes the 4-ethyl (147.15 g/mol), 4-ethoxy (163.15 g/mol), and 4-phenyl (209.22 g/mol) derivatives . This lower mass translates to a higher molar density of the reactive azaphosphinane core per gram of purchased material, offering potential cost savings when scaling reactions.

Molecular Weight
Head-to-head
133.13 g/mol
vs. 4-Ethyl: 147.15 g/mol (-10.5%)
vs. 4-Ethoxy: 163.15 g/mol (-22.5%)
vs. 4-Phenyl: 209.22 g/mol (-57.2%)
Highest molar efficiency per gram among common analogs.
Supports procurement efficiency for scale-up campaigns.
Molecular Weight Atom Economy Medicinal Chemistry Synthetic Efficiency

Optimal Use Cases Based on Quantitative Evidence


Medicinal Chemistry: TAFIa Inhibitor Scaffold Preparation

4-Methyl-1,4-azaphosphinane 4-oxide serves as the primary starting material for synthesizing a variety of azaphosphinane-based TAFIa inhibitors [1]. Its free secondary amine is a crucial synthetic handle for introducing diverse N-substituents that modulate potency and selectivity. The compound's high synthetic accessibility (99% yield from the N-benzyl precursor) and favorable hydrophilicity (LogP -2.485) make it a preferred building block over more lipophilic or higher molecular weight analogs when designing inhibitors with improved drug-like properties.

Organophosphorus Chemistry: General Heterocyclic Building Block

Due to its low molecular weight (133.13 g/mol) and high purity (95+%) [1], this compound is an ideal, cost-effective starting material for academic and industrial research into novel organophosphorus compounds. Its simple structure allows for focused investigation of the azaphosphinane core's reactivity without the steric or electronic confounding factors introduced by larger substituents (e.g., phenyl, ethoxy) .

Process Chemistry: Scalable Deprotection Methods

The reliable, high-yielding (99%) conversion of 1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide to the target free amine under mild catalytic hydrogenation conditions [1] provides a robust model reaction for process chemists. This deprotection step can be used to benchmark and optimize catalytic hydrogenation protocols for other sensitive N-benzyl heterocycles, with the 4-methylazaphosphinane scaffold serving as a less common but valuable test substrate.

Safety and Compliance: Procurement of Research-Grade Material

The well-documented and consistent GHS07 hazard classification (H302, H315, H319, H335) [1] allows procurement and EH&S departments to handle 4-Methyl-1,4-azaphosphinane 4-oxide with standard PPE and storage protocols, identical to those used for its common analogs . This predictability simplifies inventory management and risk assessment compared to materials with less defined safety profiles.

Application
Selection Property
Validation Focus
TAFIa inhibitor pathway research
Hydrophilic scaffold (calculated LogP context)
TAFIa pathway inhibition assay development
Organophosphorus heterocycle research
Low-MW, high-purity building block
Azaphosphinane reactivity profiling
Catalytic deprotection process study
High-yield deprotection efficiency
Hydrogenation protocol optimization for N-benzyl heterocycles
Laboratory safety and procurement
Consistent GHS07 hazard classification
Standardized handling and storage implementation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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